![molecular formula C18H15N5O B2837539 Ehp-inhibitor-1 CAS No. 861249-59-4](/img/structure/B2837539.png)
Ehp-inhibitor-1
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Overview
Description
Ehp-inhibitor-1, also known as Ehp inhibitor 2, is an Eph family tyrosine kinase inhibitor that targets Eph receptors . It is primarily used for research purposes .
Molecular Structure Analysis
Ehp-inhibitor-1 has a molecular weight of 317.34 and its molecular formula is C18H15N5O . The chemical structure can be represented by the SMILES string: COc1cccc(c1)-c1cnc2c(cnn2c1N)-c1cccnc1 .Physical And Chemical Properties Analysis
Ehp-inhibitor-1 has a molecular weight of 317.34 and its molecular formula is C18H15N5O . It is soluble in DMSO at 40 mg/mL . It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Aquaculture Disease Management
Ehp-inhibitor-1 has shown significant potential in managing diseases in aquaculture, particularly those caused by the microsporidian parasite Enterocytozoon hepatopenaei (EHP). EHP infections lead to slow growth syndrome in shrimp, causing substantial economic losses. Ehp-inhibitor-1 targets specific proteins in EHP, reducing the parasite’s ability to infect and proliferate within shrimp, thereby improving shrimp health and productivity .
Molecular Biology and Biotechnology
In molecular biology, Ehp-inhibitor-1 is used to study the mechanisms of parasite-host interactions. By inhibiting key proteins in EHP, researchers can better understand the parasite’s life cycle and identify other potential drug targets. This inhibitor aids in the development of new biotechnological tools and techniques for controlling EHP infections .
Drug Discovery and Development
Ehp-inhibitor-1 is a valuable tool in drug discovery, particularly for developing new therapeutics against microsporidian infections. Its effectiveness in inhibiting EHP proteins makes it a candidate for high-throughput screening assays to identify other compounds with similar or enhanced efficacy. This application accelerates the discovery of new drugs for aquaculture and potentially other fields .
Environmental Impact Studies
The use of Ehp-inhibitor-1 in environmental studies helps assess the impact of EHP infections on aquatic ecosystems. By controlling EHP populations, researchers can study the broader ecological effects of microsporidian parasites and develop strategies to mitigate their impact on wild shrimp populations and other aquatic organisms .
Veterinary Medicine
In veterinary medicine, Ehp-inhibitor-1 is explored as a treatment option for EHP infections in shrimp. Its application in clinical trials aims to establish effective dosing regimens and delivery methods to ensure the health and welfare of farmed shrimp. This research contributes to the development of veterinary pharmaceuticals specifically designed for aquaculture .
Food Safety and Quality Control
Ehp-inhibitor-1 plays a role in ensuring food safety and quality in the shrimp industry. By reducing the prevalence of EHP infections, the inhibitor helps maintain the health of shrimp stocks, leading to higher quality and safer shrimp products for consumers. This application is crucial for meeting food safety standards and regulations .
Safety and Hazards
Mechanism of Action
Target of Action
Ehp-inhibitor-1, also known as Ehp inhibitor 2, is a potent inhibitor that primarily targets the Eph family tyrosine kinase . Eph receptors are a class of receptor tyrosine kinases that play critical roles in various biological processes, including cell adhesion, migration, and angiogenesis.
Mode of Action
Ehp-inhibitor-1 interacts with its target, the Eph receptors, by binding to them and inhibiting their kinase activity . This interaction disrupts the signaling pathways mediated by these receptors, leading to changes in cellular processes regulated by these pathways.
Pharmacokinetics
It is known that ehp-inhibitor-1 is soluble in dmso , suggesting that it may be administered in a suitable vehicle for in vivo studies
Result of Action
Given its target, it is likely to affect processes regulated by eph receptors, such as cell adhesion, migration, and angiogenesis
Action Environment
It is known that the compound is stable for up to 3 years when stored at -20°c
properties
IUPAC Name |
6-(3-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-14-6-2-4-12(8-14)15-10-21-18-16(11-22-23(18)17(15)19)13-5-3-7-20-9-13/h2-11H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYGRTZRXWSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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